

Spectroscopic Characterization of 2-Iodo-3-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: *2-Iodo-3-nitrophenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-iodo-3-nitrophenol**, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a robust reference for the identification and characterization of **2-iodo-3-nitrophenol**.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **2-iodo-3-nitrophenol**. This data is derived from the analysis of substituent effects on the benzene ring and comparison with known spectra of related compounds such as iodophenols and nitrophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Iodo-3-Nitrophenol**

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|--|--------------------------|---|
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | $J_{\text{ortho}} \approx 8.0, J_{\text{meta}} \approx 1.5$ |
| H-5 | 7.1 - 7.3 | Triplet (t) | $J_{\text{ortho}} \approx 8.0$ |
| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | $J_{\text{ortho}} \approx 8.0, J_{\text{meta}} \approx 1.5$ |
| -OH | 5.0 - 6.0 | Broad singlet (br s) | - |

Table 2: Predicted ^{13}C NMR Data for **2-Iodo-3-Nitrophenol**

| Carbon | Predicted Chemical Shift (δ , ppm) |
|-------------------------|--|
| C-1 (-OH) | 155 - 160 |
| C-2 (-I) | 90 - 95 |
| C-3 (-NO ₂) | 150 - 155 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 125 - 130 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for **2-Iodo-3-Nitrophenol**

| Functional Group | Absorption Range (cm ⁻¹) | Intensity |
|---------------------------------|--------------------------------------|-----------------------------------|
| O-H stretch (phenol) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| N=O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |
| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |
| C=C stretch (aromatic ring) | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| C-I stretch | 500 - 600 | Medium |
| C-H out-of-plane bend | 690 - 900 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Iodo-3-Nitrophenol**

| m/z | Ion | Notes |
|-----|-------------------------------------|---------------------------------------|
| 265 | [M] ⁺ | Molecular ion peak. |
| 219 | [M-NO ₂] ⁺ | Loss of the nitro group. |
| 138 | [M-I] ⁺ | Loss of the iodine atom. |
| 127 | [I] ⁺ | Iodine cation. |
| 92 | [M-I-NO ₂] ⁺ | Loss of both iodine and nitro groups. |

Note: The molecular weight of **2-iodo-3-nitrophenol** is 265.01 g/mol .[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-iodo-3-nitrophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.[3]
 - Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[4]
 - Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .[4]
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

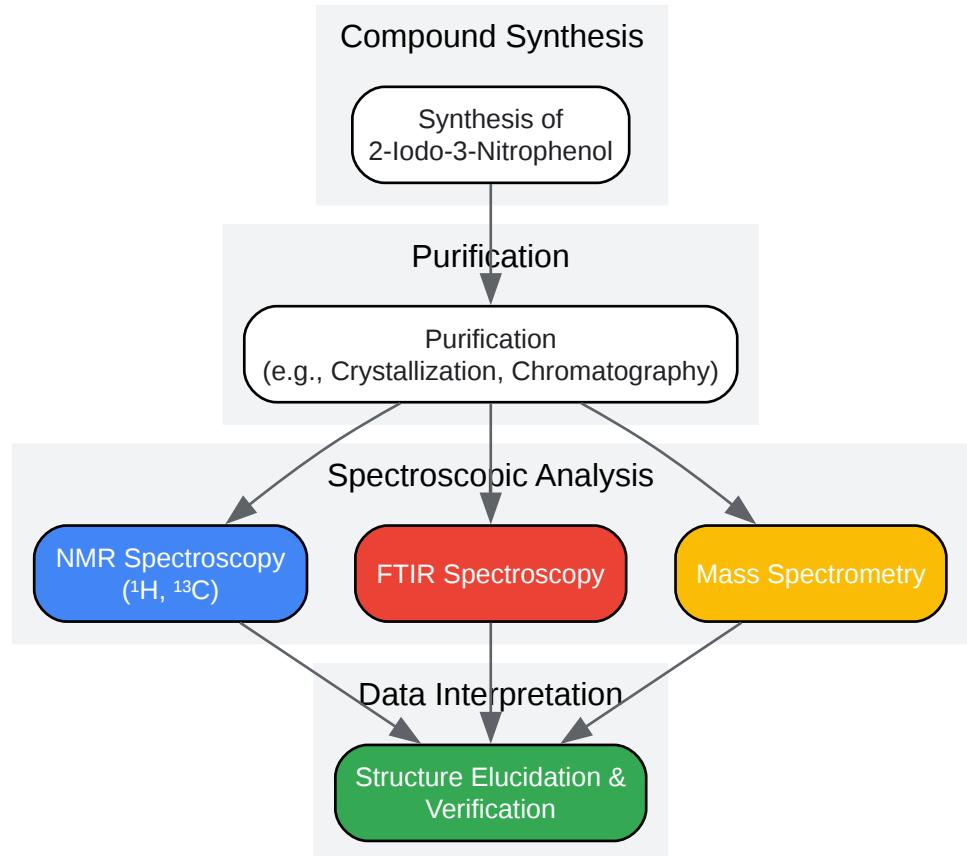
Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for this type of molecule.[8]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of iodine (isotope at m/z 127) will be a key indicator in the spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-iodo-3-nitrophenol**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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